molecular formula C11H23NO2 B11719238 3-butoxy-N,N-diethylpropanamide

3-butoxy-N,N-diethylpropanamide

Cat. No.: B11719238
M. Wt: 201.31 g/mol
InChI Key: WYLXGFLVKPAASV-UHFFFAOYSA-N
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Description

3-Butoxy-N,N-diethylpropanamide is a tertiary amide featuring a butoxy (OCH₂CH₂CH₂CH₃) substituent on the β-carbon of the propanamide backbone and N,N-diethyl groups on the amide nitrogen. The butoxy group enhances hydrophobicity and solubility in nonpolar media, while the diethyl substituents influence steric and electronic properties critical for reactivity .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

3-butoxy-N,N-diethylpropanamide

InChI

InChI=1S/C11H23NO2/c1-4-7-9-14-10-8-11(13)12(5-2)6-3/h4-10H2,1-3H3

InChI Key

WYLXGFLVKPAASV-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCC(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

The synthesis of 3-butoxy-N,N-diethylpropanamide typically involves a condensation reaction. One common method includes the reaction of n-butyl alcohol with an alkali, followed by the addition of N,N-diethylpropanamide under heating conditions. The crude product obtained from this reaction is then refined through heating and vacuum rectification to yield the final product . This method is advantageous due to its simplicity, safety, and minimal environmental impact.

Chemical Reactions Analysis

3-butoxy-N,N-diethylpropanamide can undergo various chemical reactions, including:

Scientific Research Applications

3-butoxy-N,N-diethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butoxy-N,N-diethylpropanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

N,N-Diethylpropanamide (CAS 1114-51-8)
  • Molecular Formula: C₇H₁₅NO
  • Molecular Weight : 129.20 g/mol
  • Boiling Point : 191°C
  • Key Properties : Polar aprotic solvent with high solubility in organic media. Used in polymer synthesis (e.g., polycondensation reactions) due to its ability to solubilize crystalline polymers .
  • NMR Data : Ethyl groups appear as quartets (~1.0–1.1 ppm for CH₃; ~3.2–3.3 ppm for CH₂), and the carbonyl (C=O) resonates near 170 ppm in ¹³C NMR .
3-Butoxy-N,N-dimethylpropanamide (KJCBPATM-100)
  • Molecular Formula: C₁₀H₂₁NO₂
  • Molecular Weight : 187.28 g/mol
  • Key Properties: Exhibits exceptional solvent compatibility, dissolving both polar (e.g., water) and nonpolar (e.g., paraffin) compounds. Used in polyimide and polyamide processing .
  • Structural Impact : Replacement of diethyl with dimethyl groups reduces steric hindrance, enhancing solubility in low-polarity systems compared to diethyl analogs .
3-Amino-N,N-diethylpropanamide (L5)
  • Molecular Formula : C₇H₁₆N₂O
  • Molecular Weight : 144.22 g/mol
  • Key Properties: Contains an amino group (-NH₂) on the β-carbon, enabling participation in hydrogen bonding and metal coordination. Used as an intermediate in palladium-catalyzed C–H bond functionalization .
  • NMR Data: Amino protons appear as broad singlets (~1.9 ppm), while ethyl and methylene groups align with diethylpropanamide signals .
NDTDI (C₁₉H₂₇N₃O)
  • Molecular Formula : C₁₉H₂₇N₃O
  • Molecular Weight : 313.44 g/mol
  • Demonstrates how structural complexity modulates bioavailability and receptor binding .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight Boiling Point Key Applications Unique Features
3-Butoxy-N,N-diethylpropanamide* C₁₁H₂₂NO₂ 200.31 Not reported Polymer synthesis, solvent Enhanced hydrophobicity from butoxy
N,N-Diethylpropanamide C₇H₁₅NO 129.20 191°C Solvent for crystalline polymers High solubilizing power in polar media
3-Butoxy-N,N-dimethylpropanamide C₁₀H₂₁NO₂ 187.28 Not reported Dissolving polyamides/polyimides Balanced polarity for diverse solubility
3-Amino-N,N-diethylpropanamide C₇H₁₆N₂O 144.22 Not reported Catalytic reaction intermediate Amino group enables H-bonding
NDTDI C₁₉H₂₇N₃O 313.44 Not reported Pharmacological agent (potential) Tricyclic moiety enhances bioactivity

*Hypothetical data inferred from structural analogs.

Application-Specific Insights

  • Polymer Chemistry :

    • N,N-Diethylpropanamide facilitates high-molecular-weight polymer synthesis (e.g., Mn = 35,000 for bithiazole-based polymers) due to superior solubilizing properties compared to DMAc .
    • 3-Butoxy-N,N-dimethylpropanamide’s methylene-rich structure improves compatibility with aromatic solvents, enabling efficient polycondensation .
  • Pharmaceutical Chemistry :

    • NDTDI’s structural complexity highlights the role of diethylpropanamide in stabilizing bioactive conformations, though impurities (e.g., succinic acid) may affect efficacy .
  • Catalysis: 3-Amino-N,N-diethylpropanamide serves as a ligand in Pd-catalyzed β-H arylation, leveraging its amino group for substrate coordination .

Biological Activity

3-butoxy-N,N-diethylpropanamide, with the Chemical Abstracts Service (CAS) number 5830-24-0, is an amide compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₂₃NO₂
  • Molecular Weight : 201.306 g/mol
  • Density : 0.9 g/cm³
  • Boiling Point : 284.5 °C
  • Flash Point : 125.9 °C

Biological Activity Overview

Research on 3-butoxy-N,N-diethylpropanamide indicates various biological activities, particularly in the context of its application as a solvent and potential therapeutic agent. Its structure allows it to interact with biological systems, which may lead to significant pharmacological effects.

The precise mechanism of action for 3-butoxy-N,N-diethylpropanamide is not fully elucidated; however, it is suggested that it may influence biochemical pathways associated with cellular signaling and metabolic processes. The compound can potentially act as a modulator in various enzymatic reactions due to its amide functional group.

Case Studies

  • Toxicological Assessment :
    • In animal studies, exposure to 3-butoxy-N,N-diethylpropanamide has been associated with irritation to skin and eyes, indicating a need for careful handling in laboratory settings .
    • Target organs identified include the kidneys and liver, suggesting potential systemic effects upon exposure .
  • Solvent Applications :
    • The compound has been utilized as a solvent in resin synthesis, demonstrating its compatibility with various chemical processes while exhibiting lower toxicity compared to traditional solvents like NMP (N-Methyl-2-pyrrolidone) .

Research Findings

Data Table: Comparison of Related Compounds

Compound NameCAS NumberMolecular WeightDensity (g/cm³)Boiling Point (°C)Biological Activity
3-butoxy-N,N-diethylpropanamide5830-24-0201.3060.9284.5Moderate toxicity; solvent use
N-Methyl-2-pyrrolidone (NMP)872-50-499.151.03202High toxicity; solvent use
Dimethylformamide (DMF)68-12-273.090.944153High toxicity; solvent use

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